molecular formula C12H14O4 B096373 Dimethyl 2-phenylbutanedioate CAS No. 15463-92-0

Dimethyl 2-phenylbutanedioate

Cat. No. B096373
CAS RN: 15463-92-0
M. Wt: 222.24 g/mol
InChI Key: CGVIBFZHFCVINR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol involves stereospecific oxidation and lipase-catalyzed enantioselective resolution, followed by reduction . Another synthesis approach for related compounds includes the transformation of 2-phenylpropionic acid into different intermediates, which are then used to synthesize the desired products .

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the bis(di­methyl sulfoxide-κO)­bis(1-phenyl­butane-1,3-dionato-κ2O,O')­nickel(II), reveals coordination of molecules to metal atoms through oxygen atoms, forming a distorted octahedral coordination polyhedron . This information can be extrapolated to understand the coordination chemistry of similar diesters.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the reaction of dimethyldioxirane with isobutane, leading to the formation of tert-butanol and acetone . Another example is the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol, yielding a mixture of butenes . These studies provide insights into the reactivity and potential reaction pathways of dimethyl 2-phenylbutanedioate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and reactivity. For example, the solubility behavior of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents indicates the influence of substituents on solubility . The stability of tartrate-derived diols as protecting groups for boronic acids suggests that similar diesters may also serve as stable intermediates in organic synthesis .

Scientific Research Applications

  • Synthesis of Polymers : F. Xi et al. (1985) explored the synthesis of head-to-head poly(α-methylstyrene) using dimethyl 2,3-dimethyl-2,3-diphenylsuccinate, a related compound. This research contributes to the development of new polymers with potential industrial applications (Xi, Lillya, Bassett, & Vogl, 1985).

  • Chemo-enzymatic Synthesis : A study by Anders Riise Moen et al. (2007) involved the stereospecific oxidation of dimethyl citraconate to form various isomers of 2-methylbutane-1,2,3,4-tetraol. These compounds are significant contributors to atmospheric aerosols (Moen, Ruud, & Anthonsen, 2007).

  • Growth and Photosynthesis in Plants : W. F. Wieland and R. L. Wample (1985) investigated the effects of paclobutrazol on apple trees, a compound structurally related to Dimethyl 2-phenylbutanedioate. Their study focused on growth, photosynthesis, and carbohydrate content in plants (Wieland & Wample, 1985).

  • Photochemical Reactions : Research by W. Bhanthumnavin and W. Bentrude (2001) examined the photochemical rearrangements of certain phosphites, leading to compounds like Dimethyl 1-phenylethyl phosphite. These studies are crucial for understanding light-induced chemical processes (Bhanthumnavin & Bentrude, 2001).

  • Synthesis of Stereodefined Alkenoates : Rossi et al. (1992) reported on the stereoselective syntheses of 2-substituted alkyl 2-alkenoates, which have applications in the production of pheromones and other bioactive compounds (Rossi, Carpita, & Cossi, 1992).

  • Carbonylation Reactions : Consiglio et al. (1994) studied the carbonylation reactions of various styrenes using palladium complexes. Their work contributes to the field of organic synthesis, particularly in the formation of complex molecules (Consiglio, Nefkens, & Pisano, 1994).

  • Water Relations and Mineral Uptake in Plants : Another study by Wieland and Wample (1985) focused on the effects of paclobutrazol on root growth, water relations, and mineral uptake in apple trees. This research has implications for agricultural practices and plant physiology (Wieland & Wample, 1985).

  • Fragmentation of Phosphorothionates : Kuivalainen et al. (1995) conducted a study on the fragmentation of O,O-dimethyl O-aryl phosphorothionates, providing insights into the structural analysis of these compounds (Kuivalainen, Kostiainen, Björk, Uggla, & Sundberg, 1995).

  • Synthesis of Radiolabeled Compounds : Y. Miura et al. (1988) described the synthesis of radiolabeled trimebutine and metabolites, which are important for medical research and drug development (Miura, Hayashida, Chishima, Yoshikawa, & Takeyama, 1988).

  • Antineoplastic Properties of Compounds : A. Markosyan et al. (2014) explored the synthesis and antineoplastic properties of certain quinazolinones, highlighting the potential of these compounds in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).

properties

IUPAC Name

dimethyl 2-phenylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVIBFZHFCVINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342554
Record name Butanedioic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-phenylbutanedioate

CAS RN

15463-92-0
Record name 1,4-Dimethyl 2-phenylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15463-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
C Pisano, SCA Nefkens, G Consiglio - Organometallics, 1992 - ACS Publications
… reaction of trans-ßdeuterlostyrene to dimethyl 2-phenylbutanedioate and dimethyl 2,5-… same substrate to dimethyl 2-phenylbutanedioate in the presence of (Diop)Pd(CF3COO)2. …
Number of citations: 52 pubs.acs.org
G Consiglio, SCA Nefkens, C Pisano - Inorganica chimica acta, 1994 - Elsevier
… (isotopic purity 91%) to dimethyl 2-phenylbutanedioate with [Pd(CF,COO),(Diop)] in the … Dimethyl 2-phenylbutanedioate and methyl cinnamate are formed only in the presence of …
Number of citations: 29 www.sciencedirect.com
L Wang, W Kwok, J Wu, R Guo, TL Terry, Z Zhou… - Journal of Molecular …, 2003 - Elsevier
… the bis-methoxycarbonylation of styrene with moderate to good conversions and high chemoselectivities and enantioselectivities with respect to dimethyl 2-phenylbutanedioate. …
Number of citations: 43 www.sciencedirect.com
L Kollár, G Consiglio, P Pino - Journal of organometallic chemistry, 1987 - Elsevier
Dimethyl 2-(formylmethyl)butanedioate (2e) has been synthesized regioselectively with an enantiomeric excess of more than 82% by the homogeneous catalytic hydroformylation of …
Number of citations: 105 www.sciencedirect.com
I Nishiguchi, KP Sunderrao, U Yamamoto… - …, 2006 - jstage.jst.go.jp
One-pot vicinal double C-carboalkoxylation of styrene derivatives has been developed by electroreduction in the presence of a large excess of N-carboalkoxyimidazoles in N, N-…
Number of citations: 6 www.jstage.jst.go.jp
KC Kong, CH Cheng - Organometallics, 1992 - ACS Publications
… Summary: The dicarbonylation reaction of trans-ßdeuterlostyrene to dimethyl 2-phenylbutanedioate … of the same substrate to dimethyl 2-phenylbutanedioate in the presence of (Diop)Pd- …
Number of citations: 28 pubs.acs.org
M Sperrle, A Aeby, G Consiglio… - Helvetica chimica acta, 1996 - Wiley Online Library
… Moreover, the trace amounts of dimethyl 2-phenylbutanedioate (4) [30] formed as a by-product during the copolymerization shows the same relative …
Number of citations: 103 onlinelibrary.wiley.com
A Aeby, A Gsponer, M Sperrle, G Consiglio - Journal of Organometallic …, 2000 - Elsevier
… The characterization of dimethyl 2-phenylbutanedioate (8) [33] and of (E)-1,4-diphenylpent-1-en-3-one (10) [34] was already reported. 2,4,7-Triphenyloct-1-en-3,6-dione (7) and 2,4-…
Number of citations: 27 www.sciencedirect.com
B Milani, E Alessio, G Mestroni, E Zangrando… - Journal of the …, 1996 - pubs.rsc.org
… The product composition was: 1.3% methyl cinnamate, 38% dimethyl 2-phenylbutanedioate, p-hydroxyphenyl methyl 2-phenylbutanedioate (small amount), dimeth- …
Number of citations: 47 pubs.rsc.org
M Sperrle, V Gramlich, G Consiglio - Organometallics, 1996 - ACS Publications
… dissymmetric biphenyl system is believed to be responsible for the very high enantioface discrimination observed in the formation of optically active dimethyl 2-phenylbutanedioate 14 …
Number of citations: 49 pubs.acs.org

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